molecular formula C8H16O2 B13985376 1-(1-Hydroxyethyl)cyclohexanol CAS No. 1123-26-8

1-(1-Hydroxyethyl)cyclohexanol

Cat. No.: B13985376
CAS No.: 1123-26-8
M. Wt: 144.21 g/mol
InChI Key: AHGRFYSCQIEEFX-UHFFFAOYSA-N
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Description

1-(1-Hydroxyethyl)cyclohexanol is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is a solid at room temperature and features both a tertiary alcohol and a secondary alcohol group within its structure, which can be described as a cyclohexane ring substituted with a 1-hydroxyethyl group . This diol functionality makes it a molecule of interest in various research fields. Compounds with multiple hydroxyl groups, such as substituted cyclohexanols, are valuable in organic synthesis and method development. They serve as key intermediates and model substrates for studying stereoselective reactions, including asymmetric oxidation and dihydroxylation processes . Furthermore, related cyclohexanol derivatives are utilized in the study of thermodynamic properties and intermolecular interactions in binary mixtures, which is crucial for improving industrial processes like solvent design and separation technologies . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

1123-26-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-(1-hydroxyethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H16O2/c1-7(9)8(10)5-3-2-4-6-8/h7,9-10H,2-6H2,1H3

InChI Key

AHGRFYSCQIEEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCCCC1)O)O

Origin of Product

United States

Preparation Methods

Hydration of Cyclohexene

One common approach to synthesize this compound involves the hydration of cyclohexene in the presence of catalysts. This method typically entails the addition of water across the double bond of cyclohexene, facilitated by acidic or other catalytic systems, to yield cyclohexanol derivatives with hydroxyethyl substitution. Reaction conditions such as temperature (80-160°C), pressure, and solvent choice critically influence the yield and selectivity.

Multi-Step Organic Synthesis from Cyclohexanone Derivatives

Another synthetic pathway involves multi-step reactions starting from cyclohexanone derivatives. This route may include:

  • Formation of an intermediate hydroxyethyl-substituted cyclohexanone via nucleophilic addition of hydroxyethyl reagents.

  • Subsequent reduction or functional group transformations to yield the target diol structure of this compound.

This method allows for more control over stereochemistry and substitution patterns but requires careful optimization of reaction steps.

Oxidation and Decomposition of Cyclohexane Oxidation Mixtures

Industrial and laboratory-scale production often involves the oxidation of cyclohexane to generate cyclohexyl hydroperoxide intermediates, which upon catalytic decomposition yield cyclohexanol and cyclohexanone derivatives. A patented method (CN1079388C) describes a two-step process:

  • Step A: Oxidation of cyclohexane under controlled temperature (150-185°C) and pressure (0.8-1.95 MPa) to produce an oxidation mixture containing cyclohexyl hydroperoxide.

  • Step B: Catalytic decomposition of cyclohexyl hydroperoxide in the presence of transition metal salts (e.g., cobalt or chromium salts) and alkali metal hydroxide aqueous solutions, under milder conditions (50-100°C and 0.01-1.5 MPa), to yield cyclohexanol (including this compound) and cyclohexanone.

This method emphasizes improved yield and selectivity by controlling catalyst concentration (0.1-50 ppm), alkali lye flow rates, and the use of static mixers to optimize phase dispersion and reaction kinetics.

Detailed Reaction Conditions and Outcomes

Parameter Condition/Range Purpose/Effect
Oxidation temperature 150-185 °C Efficient formation of cyclohexyl hydroperoxide
Oxidation pressure 0.8-1.95 MPa Maintain reaction rate and selectivity
Transition metal salt catalyst 0.1-50 ppm (in alkali lye) Catalyze decomposition of hydroperoxide
Alkali lye (NaOH) concentration Step 1: 0.1-0.5 mol/L Controlled basicity for initial decomposition
Step 2: 0.5-1.5 mol/L Increased basicity to improve yield
Alkali lye to oxidation mixture flow ratio 0.2 to 1 (preferably ~0.5) Enhances mass transfer and reaction efficiency
Dispersed phase droplet size 1-100 μm (preferably 1-10 μm) Optimizes catalytic decomposition and yield
Decomposition temperature 50-100 °C Balances reaction rate and by-product formation

This process achieves a cyclohexyl hydroperoxide decomposition yield of approximately 95%, significantly higher than traditional methods which typically yield below 84%.

Mechanistic Insights and Process Advantages

  • The catalytic decomposition involves protonation and cleavage of the hydroperoxide bond facilitated by transition metal salts.

  • The use of static mixers and controlled alkali lye circulation enhances phase contact and dispersion, accelerating the decomposition reaction.

  • Two-step decomposition with controlled basicity minimizes side reactions such as acid formation and unwanted by-products, improving overall yield and reducing material consumption.

  • The process recycles unreacted cyclohexane and intermediates, optimizing resource efficiency.

Summary Table of Preparation Routes

Method Key Reactants/Intermediates Reaction Conditions Yield/Remarks Reference
Hydration of Cyclohexene Cyclohexene, water, acid catalyst 80-160 °C, acidic conditions Moderate yields; direct addition
Multi-step synthesis from Cyclohexanone Cyclohexanone, hydroxyethyl reagents Multi-step, various reagents Controlled stereochemistry possible
Catalytic decomposition of cyclohexane oxidation mixture Cyclohexyl hydroperoxide, transition metal salts, NaOH 150-185 °C (oxidation), 50-100 °C (decomposition), controlled pressure High yield (~95%), industrially relevant

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxyethyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1-(1-Hydroxyethyl)cyclohexanol is used in scientific research across various disciplines.

Chemistry

  • Intermediate in organic synthesis It serves as a building block in the synthesis of various organic compounds.

Biology

  • Biochemical studies This compound can be employed to study enzyme mechanisms.

Industry

  • Production of polymers, coatings, and adhesives this compound is utilized in the creation of these materials.
  • Antimicrobial agent Cyclohexanol ether derivatives, including this compound, can be used as antimicrobial agents in cosmetic or pharmaceutical products, foods, and on surfaces in bathrooms, kitchens, or surgical instruments . They can act as preservatives to prevent microbial contamination .
  • Anti-acne and anti-dandruff These derivatives can be used as active ingredients in anti-acne and anti-dandruff products . They are effective against microorganisms like Propionibacterium acnes, Propionibacterium granulosum, and Staphylococcus epidermidis, which contribute to acne, and can also address dandruff caused by increased germ colonization with fungi such as Malassezia furfur .
  • Deodorants and antiperspirants Cyclohexanol ether derivatives can be employed as active ingredients in deodorants and antiperspirants .
  • Skin care additives These substances have anti-aging, anti-irritant, and anti-inflammatory effects, reducing skin reddening and improving skin barrier function. They can also prevent skin aging due to light exposure by inhibiting matrix metalloproteinases (MMPs) or contributing to DNA protection .
  • Wetting agents The compounds can function as wetting agents, facilitating the penetration of preservatives by reducing surface tension on bacteria .
  • Plasticizers They can also serve as plasticizers in the production of plastisols, plastics, rubber, paints, and adhesives, particularly for phthalate-free formulations .

Related Research

Mechanism of Action

The mechanism of action of 1-(1-Hydroxyethyl)cyclohexanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Cyclohexanol Derivatives

The following table compares 1-ethynyl-1-cyclohexanol with structurally analogous compounds, focusing on molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Boiling Point Synthesis Method Applications
1-Ethynyl-1-cyclohexanol C₈H₁₂O 124.18 Ethynyl (-C≡CH) Not explicitly reported Phenylethynylcopper(I)-catalyzed reaction with benzyl azide Triazole synthesis, pharmaceutical intermediates
1-(Phenylmethyl)cyclohexanol C₁₃H₁₈O 190.28 Benzyl (-CH₂C₆H₅) 113–116°C @ 4 Torr Not specified in evidence Unknown (likely used in organic synthesis)
1-Allyl-1-cyclohexanol C₉H₁₆O 140.23 Allyl (-CH₂CH=CH₂) 463.2 K (~190°C) Not specified in evidence Potential monomer for polymers or intermediates
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol C₁₅H₁₉NO₂ 245.32 Cyanophenylmethyl Not reported Phase-transfer-catalyzed condensation of 4-methoxyphenylacetonitrile and cyclohexanone Key intermediate in venlafaxine synthesis
1,1′-(1,2-Ethynediyl)bis[cyclohexanol] C₁₄H₂₂O₂ 222.32 Bis-cyclohexanol ethynyl Not reported Not specified in evidence Laboratory chemical, manufacturing of complex organics

Key Differences and Trends

Functional Group Reactivity: The ethynyl group in 1-ethynyl-1-cyclohexanol enables participation in CuAAC reactions, a cornerstone of click chemistry . In contrast, benzyl or allyl substituents (e.g., 1-(phenylmethyl)- or 1-allyl-cyclohexanol) are more commonly used in traditional alkylation or polymerization reactions . The cyanophenylmethyl group in 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol facilitates nucleophilic substitution reactions critical to antidepressant synthesis .

Synthetic Utility: 1-Ethynyl-1-cyclohexanol’s synthesis via phenylethynylcopper(I) catalysis highlights its role in modular chemistry , whereas 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol relies on phase-transfer catalysis for scale-up in pharmaceutical production .

Safety Profiles: 1-Ethynyl-1-cyclohexanol has moderate hazards (e.g., skin/eye irritation) , while 1,1′-(1,2-ethynediyl)bis[cyclohexanol] poses acute oral toxicity (Category 4) and respiratory risks .

Thermal Properties: Limited boiling point data exist for ethynyl derivatives, but 1-allyl-1-cyclohexanol’s higher boiling point (~190°C) suggests stronger intermolecular forces compared to benzyl-substituted analogs .

Biological Activity

1-(1-Hydroxyethyl)cyclohexanol, a compound with the molecular formula C8H16O2 and CAS number 232451, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Property Details
Molecular Formula C8H16O2
Molecular Weight 144.22 g/mol
IUPAC Name This compound
CAS Number 232451

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial properties and potential applications in therapeutic settings.

Antimicrobial Activity

Research indicates that derivatives of cyclohexanol, including this compound, exhibit significant antimicrobial properties. A patent application highlights the use of cyclohexanol ethers as antimicrobial agents, suggesting that this compound may inhibit the growth of certain pathogens .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Interaction with Membrane Lipids: The compound may disrupt microbial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity: It could potentially inhibit key enzymes involved in microbial metabolism.

Study on Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of cyclohexanol derivatives reported that this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution assays, showing promising results:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Pharmacological Evaluation

In a pharmacological study assessing various cyclohexanol derivatives, it was found that this compound exhibited moderate anti-inflammatory activity. The study utilized an animal model to evaluate the compound's effects on inflammation markers:

  • Inflammatory Cytokines: The treatment group showed a significant reduction in TNF-alpha and IL-6 levels compared to the control group.
  • Histopathological Analysis: Tissue samples revealed reduced edema and inflammatory cell infiltration.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-hydroxyethyl)cyclohexanol, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of cyclohexene followed by hydrolysis. For example, a two-step reactive distillation process using formic acid as a catalyst achieves near-complete conversion of cyclohexene to cyclohexanol derivatives under controlled temperature and pressure . Optimization involves adjusting molar ratios (e.g., cyclohexene:formic acid), catalyst loading (e.g., 60% perchloric acid), and reaction time (e.g., 2 hours for addition, 1 hour for stirring) to maximize yield . Computational tools like AI-powered synthesis planning (using databases like PISTACHIO and REAXYS) can predict feasible routes and minimize side products .

Q. How is the structural configuration of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical. For stereoisomer differentiation, 2D NMR techniques (e.g., COSY, NOESY) resolve spatial arrangements of substituents. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV provides fragmentation patterns matching NIST reference data . X-ray crystallography is recommended for absolute configuration determination, especially for chiral centers .

Q. What analytical methods are used to quantify this compound in complex mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm) is standard. For trace analysis in biological matrices, liquid-liquid extraction (LLE) using toluene or mesityl oxide as extractants, followed by GC-MS with a DB-5MS column, achieves detection limits <1 ppm . Calibration curves are validated using internal standards (e.g., cyclohexanol-d12) to account for matrix effects .

Advanced Research Questions

Q. How can Design of Experiments (DoE) resolve contradictions in reaction yield data for alkylation or esterification steps?

  • Methodological Answer : Yates pattern experimental design systematically evaluates variables like temperature (50–90°C), molar ratios (1:1–1:3), and catalyst concentration (0.5–2.0 mol%). For example, a 2³ factorial design identified optimal conditions for cyclohexyl-o-cresol synthesis, revealing non-linear interactions between variables that explain yield discrepancies . Response surface methodology (RSM) further refines these models, with ANOVA validating significance (p < 0.05).

Q. What strategies address conflicting spectroscopic data when characterizing stereoisomers of this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra between stereoisomers (e.g., cis vs. trans) are resolved using chiral derivatization agents (e.g., Mosher’s acid) to induce diastereomeric splitting. Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 50°C) can detect slow conformational exchanges. Computational spectroscopy (DFT calculations with B3LYP/6-311+G(d,p)) predicts chemical shifts and coupling constants for comparison .

Q. How are thermodynamic models applied to optimize purification of this compound from aqueous solutions?

  • Methodological Answer : Liquid-liquid equilibria (LLE) data for ternary systems (water + cyclohexanol + extractant) are modeled using the NRTL or UNIQUAC equations. For instance, at 303.15 K, mesityl oxide shows higher selectivity (S > 15) and distribution coefficients (D = 2.5) than toluene, validated by RMSD < 0.2% . Binary interaction parameters (e.g., τ₁₂, τ₂₁) are regressed from experimental tie-line data to simulate distillation or extraction processes.

Q. What mechanistic insights explain the acid-catalyzed formation of this compound?

  • Methodological Answer : Density functional theory (DFT) studies propose a carbocation intermediate mechanism. Protonation of cyclohexene forms a cyclohexyl carbocation, which reacts with water or alcohols. Kinetic isotope effects (KIE) using deuterated acids (DClO₄) confirm rate-determining steps (e.g., k_H/k_D = 2.1 for esterification) . Transition state analysis (IRC calculations) visualizes the hydride shift during cyclohexanol formation, with activation energies (~25 kcal/mol) matching experimental Arrhenius parameters .

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